molecular formula C23H32O6 B15295546 20beta-Dihydrocortisone O-Acetate

20beta-Dihydrocortisone O-Acetate

Cat. No.: B15295546
M. Wt: 404.5 g/mol
InChI Key: FYYJWGJXCGWAHJ-WVTKKAEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Steroid Biochemistry Research

Steroids are a class of lipids characterized by a four-ring carbon structure and are fundamental to a vast array of physiological processes. In the realm of biochemistry, research often centers on the enzymes that synthesize and modify these hormones, thereby regulating their activity. 20beta-Dihydrocortisone O-Acetate is a synthetic derivative that lies at the intersection of several key areas of steroid research. It is a C21-steroid, and its parent molecule, cortisone (B1669442), is a well-known glucocorticoid. The transformation of cortisone to 20beta-dihydrocortisone is catalyzed by enzymes known as 20β-hydroxysteroid dehydrogenases (20β-HSDs). These enzymes are found in a variety of organisms, from bacteria to vertebrates, and play a crucial role in steroid metabolism. nih.govwikipedia.orgnih.gov The addition of an acetate (B1210297) group to the 20-beta-hydroxyl group is a chemical modification that allows for the investigation of structure-activity relationships and can serve as a useful probe in enzymatic and metabolic studies.

Significance of 20beta-Hydroxysteroids and their Acetylated Derivatives in Academic Inquiry

The study of 20β-hydroxysteroids, such as 20beta-dihydrocortisone, is significant for several reasons. These compounds are often metabolites of primary steroid hormones, and their formation can represent a pathway for hormone inactivation or modulation. For instance, the conversion of cortisone to 20β-dihydrocortisone by 20β-HSDs is a key step in the catabolism of glucocorticoids in some species. nih.gov Understanding the kinetics and substrate specificity of these enzymes provides insight into the regulation of steroid hormone levels.

The acetylation of hydroxysteroids is a common strategy in medicinal chemistry and biochemical research. Acetylation can alter the polarity and steric bulk of a molecule, which in turn can affect its interaction with enzymes and receptors. In a research setting, acetylated derivatives like this compound can be used as:

Analytical Standards: The characterization and synthesis of specific steroid metabolites are crucial for their use as reference standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This is particularly important as isomers like 20α- and 20β-dihydrocortisone can interfere with the measurement of cortisol in biological samples. nih.gov

Probes for Enzyme Specificity: By comparing the interaction of an enzyme with both the hydroxylated and acetylated forms of a steroid, researchers can probe the structural requirements of the enzyme's active site.

Tools for Structure-Activity Relationship (SAR) Studies: The biological activity of a steroid can be finely tuned by chemical modifications. Studying how acetylation at the C20 position affects activity can provide valuable information for the design of novel steroid-based molecules.

Overview of Research Trajectories for this compound

While dedicated research on this compound is not extensive, its study is situated within broader research trajectories. A primary area of investigation involves the characterization of 20β-HSDs. These studies often involve screening the enzyme's activity against a panel of different steroid substrates to understand its specificity. nih.govnih.gov The synthesis of derivatives like this compound would be a logical extension of this work, allowing for a more detailed exploration of the enzyme's active site architecture.

Another research avenue lies in the field of steroid metabolism. The identification and quantification of steroid metabolites in biological fluids is essential for understanding both normal physiology and disease states. The synthesis of acetylated derivatives can aid in the development of robust analytical methods for these purposes.

Furthermore, the broader interest in the biological roles of protein acetylation has extended to the steroid field. While not directly studying the acetylation of the steroid molecule itself, research into the acetylation of steroid receptors and related proteins highlights the importance of this modification in regulating steroid signaling pathways. This provides a conceptual framework within which the study of acetylated steroids can be contextualized.

Data Tables

Table 1: Substrate Specificity of 20β-Hydroxysteroid Dehydrogenase (20β-HSD) Type 2 from Zebrafish

SubstrateRelative Activity (%)
Cortisone100
Progesterone75
11-Deoxycortisol50
Corticosterone25
Androstenedione<5

This table is illustrative and based on the general substrate preferences of 20β-HSDs as described in the literature. Actual values can vary based on specific experimental conditions.

Table 2: Examples of Steroid Modifications and their Research Applications

ModificationExample CompoundResearch Application
Hydroxylation20beta-DihydrocortisoneStudy of metabolic breakdown of parent steroid.
Acetylation This compound Analytical standard, probe for enzyme specificity, SAR studies.
GlucuronidationCortisol-21-glucuronideStudy of steroid excretion pathways.
SulfationDHEA-SulfateInvestigation of circulating steroid reservoirs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,19-20,27-28H,4-9,11-12H2,1-3H3/t16-,17-,19+,20+,21-,22-,23-/m0/s1

InChI Key

FYYJWGJXCGWAHJ-WVTKKAEZSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)O

Origin of Product

United States

Biochemical Transformations and Enzymology of 20beta Dihydrocortisone O Acetate

Enzymatic Reduction of C-20 Ketone in Steroid Nucleus

The reduction of the C-20 ketone group in the steroid nucleus is a key biochemical transformation. This reaction is primarily catalyzed by a class of enzymes known as 20β-hydroxysteroid dehydrogenases (20β-HSDHs). These enzymes play a significant role in modulating the activity of steroid hormones. The reduction of a C-20 ketone results in the formation of a 20β-hydroxy group, a transformation observed in various biological systems, from microorganisms to humans. nih.govwikipedia.org

Characterization of 20beta-Hydroxysteroid Dehydrogenase (20β-HSDH) Activity

20β-Hydroxysteroid dehydrogenase (20β-HSDH) belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net These enzymes are responsible for the reversible oxidation and reduction of hydroxyl and ketone groups on steroid molecules. nih.gov The characterization of 20β-HSDH activity involves several key aspects:

Structural Analysis: The tertiary structure of 20β-HSDH features a characteristic Rossmann fold, which consists of a central β-sheet flanked by α-helices. researchgate.net This structure contains a binding pocket for the cofactor NADH and a substrate-binding site. researchgate.net

pH Optimum: The enzymatic activity of 20β-HSDH is pH-dependent. For instance, the purified recombinant 20β-HSDH from Bifidobacterium adolescentis exhibits an optimal pH of 5.0 for the reductive reaction and 5.5 for the oxidative reaction. researchgate.net

Cofactor Dependence: 20β-HSDHs are typically dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or its phosphorylated form (NADP) as a cofactor for their catalytic activity. wikipedia.org For example, the 20β-HSDH from B. adolescentis utilizes NADH for the reduction of the C-20 ketone. nih.govresearchgate.net

Enzyme Stability: The stability of 20β-HSDH can be influenced by structural features. For example, the presence of a large, flexible N-terminal region in the 20β-HSDH from B. adolescentis is important for its structural integrity and enzymatic activity. nih.govnih.gov

Substrate Specificity and Stereoselectivity of 20β-HSDHs

20β-HSDHs exhibit a degree of substrate specificity, although this can vary between enzymes from different species. nih.gov While some 20β-HSDHs can act on a range of steroids, others are more specific. For example, the 20β-HSDH from Bifidobacterium adolescentis is highly specific for cortisol, reducing its C-20 carboxyl group to yield 20β-dihydrocortisol. nih.govnih.gov In contrast, studies on 20β-HSDH type 2 enzymes have shown that they can catalyze the 20β-reduction of a variety of steroids within the glucocorticoid biosynthesis pathway. nih.gov

A key feature of these enzymes is their stereoselectivity, specifically producing the 20β-hydroxy epimer. This is a critical aspect of their function, as the stereochemistry at the C-20 position significantly influences the biological activity of the steroid.

SubstrateProductEnzyme SourceReference
Cortisone (B1669442)20β-DihydrocortisoneZebrafish nih.gov
Cortisol20β-DihydrocortisolBifidobacterium adolescentis nih.govnih.gov
Progesterone20β-HydroxyprogesteroneRat liver microsomes nih.gov
Prednisone (B1679067)20β-Hydroxy-prednisoneRhodococcus baikonurensis, Rhodococcus erythropolis nih.gov
Prednisolone (B192156)20β-Hydroxy-prednisoloneRhodococcus baikonurensis nih.gov

Role of Specific Microbial Strains in C-20 Reduction

Microorganisms are a rich source of enzymes capable of steroid transformations, including the reduction of the C-20 ketone. Several bacterial strains have been identified that possess 20β-HSDH activity and are utilized in biotransformation processes. researchfloor.org

Rhodococcus species: Strains of Rhodococcus, such as R. ruber, R. globerulus, and R. coprophilus, have demonstrated the ability to perform Δ1-dehydrogenation and C-20 reduction of cortisone and hydrocortisone (B1673445). nih.gov For instance, Rhodococcus baikonurensis can convert cortisone to 20β-hydroxy-prednisone. nih.gov

Bifidobacterium adolescentis: This gut bacterium possesses a specific 20β-HSDH that acts on cortisol. nih.govnih.gov This activity can influence the metabolism of glucocorticoids in the human gut. nih.gov

Butyricicoccus desmolans and Clostridium cadaveris: These anaerobic bacteria also express 20β-HSDH activity, contributing to the cortisol metabolism in the gut microbiome. researchgate.net

Streptomyces species: Various strains of Streptomyces are known to carry out the 20-carbonyl reduction of C21-steroids, converting compounds like Reichstein's substance S and hydrocortisone into their corresponding 20β-hydroxy derivatives. tandfonline.com

Arthrobacter simplex: This bacterium is often used in the biotransformation of cortisone acetate (B1210297) to prednisone acetate. nih.gov

Metabolic Pathways Involving 20beta-Dihydrocortisone and its Derivatives (in vitro/animal models)

The metabolism of 20beta-Dihydrocortisone and its derivatives involves a series of enzymatic reactions that lead to their transformation and eventual degradation. These pathways have been studied in various in vitro and animal models.

In Vitro Studies on Steroid Degradation Pathways

In vitro studies using microbial enzymes have been instrumental in elucidating the degradation pathways of steroids. researchfloor.org These pathways often involve a series of oxidative and cleavage reactions.

Aerobic Degradation: Under aerobic conditions, the degradation of steroids often follows the 9,10-seco pathway. nih.govnih.gov This pathway is initiated by the oxidation of the steroid nucleus, followed by side-chain cleavage and ring opening. nih.govasm.org Key enzymes in this pathway include cholesterol oxidase and various hydroxysteroid dehydrogenases. nih.gov Actinobacteria are particularly known for their ability to degrade steroids aerobically. nih.gov

Anaerobic Degradation: In the absence of oxygen, bacteria utilize different pathways, such as the 2,3-seco pathway for androgen degradation. nih.gov

Microbial Transformation: In vitro biotransformation studies with specific microbial strains have shown the conversion of cortisone and hydrocortisone into various products. For example, Rhodococcus species can produce both prednisone/prednisolone (from Δ1-dehydrogenation) and their 20β-hydroxy derivatives. nih.govmdpi.com These studies indicate that the initial reduction at C-20 can be a step in a larger degradation pathway where the steroid is further metabolized. nih.gov

Enzyme Kinetics and Reaction Mechanisms of 20β-HSDH

Understanding the enzyme kinetics and reaction mechanisms of 20β-HSDH is essential for comprehending its function.

Microbial Catabolism and Side-Chain Degradation of Steroids

The microbial breakdown of steroids is a critical process in both environmental nutrient cycling and biotechnological applications. nih.gov Bacteria, particularly those from the genera Rhodococcus and Arthrobacter, are well-documented for their ability to degrade complex steroid molecules. mdpi.comnih.govunife.it The catabolism of 20beta-Dihydrocortisone O-Acetate, while not extensively detailed in isolation, can be inferred from the established pathways of corticosteroid degradation.

The initial step in the microbial metabolism of an acetylated steroid like this compound is likely the hydrolysis of the acetate group. This reaction would be catalyzed by a carboxylesterase, yielding 20beta-Dihydrocortisone. Evidence for hepatic carboxylesterases capable of hydrolyzing hydrocortisone acetate supports the plausibility of microbial esterases performing a similar function. nih.gov

Following deacetylation, the degradation of the steroid side chain is initiated. This process in many bacteria, including Rhodococcus species, often commences with an oxidative attack. mdpi.com For steroids with a C21 hydroxyl group, such as the product of deacetylation, the pathway can involve the action of various enzymes. In Arthrobacter simplex, the presence of a C-21 hydroxyl group has been shown to induce the reduction of the C-20 carbonyl group. nih.gov In the case of 20beta-Dihydrocortisone, the C-20 carbonyl is already reduced to a hydroxyl group.

The subsequent degradation of the side chain typically proceeds through a pathway analogous to the β-oxidation of fatty acids. nih.gov This involves a series of enzymatic reactions that progressively shorten the side chain. Key enzymes in this process include:

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus and side chain. A 20β-hydroxysteroid dehydrogenase (20β-HSDH) is responsible for the formation of the 20-beta-hydroxy group from a 20-keto steroid. portlandpress.com The reverse reaction, the oxidation of the 20-hydroxyl group, is also possible.

Aldolases: These enzymes are responsible for cleaving carbon-carbon bonds. In steroid side-chain degradation, a steroid aldolase (B8822740) can cleave the bond between C-17 and C-20, leading to the formation of a 17-ketosteroid and a C2-fragment. nih.gov

Oxygenases: In aerobic bacteria, oxygenases play a crucial role in activating and cleaving the steroid rings. nih.gov

The degradation of the steroid nucleus itself is a complex process involving ring opening and further catabolism, often leading to complete mineralization. nih.gov The ability of Rhodococcus and other actinobacteria to partially or totally degrade steroid rings and side chains is of significant interest for both bioremediation and the synthesis of novel steroid derivatives. unife.itnih.gov

Table 1: Key Microbial Genera in Steroid Transformation

Genus Known Steroid Transformations Relevant Enzymes
Rhodococcus Side-chain degradation, ring cleavage, hydroxylation, dehydrogenation. mdpi.comunife.itnih.gov 9α-hydroxylase, 3-ketosteroid-Δ1-dehydrogenase. ucm.es
Arthrobacter Side-chain cleavage, dehydrogenation, reduction of C-20 carbonyl. nih.govportlandpress.com 3-ketosteroid-Δ1-dehydrogenase.
Clostridium Reduction of 20-keto steroids, side-chain cleavage. portlandpress.com 20β-hydroxysteroid dehydrogenase, steroid-17,20-desmolase. portlandpress.comnih.gov
Bifidobacterium Reduction of cortisol to 20beta-dihydrocortisol. 20-hydroxysteroid dehydrogenase.

Interconversion Dynamics with Other Steroid Metabolites

The metabolism of this compound is not a unidirectional pathway to degradation but rather part of a dynamic equilibrium with other steroid metabolites. The interconversion between different steroid forms is a common feature of their biochemistry, often regulated by the cellular environment and the specific enzymatic machinery present.

The primary interconversion for this compound involves its hydrolysis to 20beta-Dihydrocortisone . This reaction is reversible, although in a catabolic context, hydrolysis is generally favored.

Once deacetylated, 20beta-Dihydrocortisone can be interconverted with Cortisone . This would involve the oxidation of the 20-hydroxyl group to a ketone, a reaction catalyzed by a 20β-hydroxysteroid dehydrogenase. The interconversion of cortisol and cortisone, which differ at the C-11 position, is a well-established metabolic process in humans and is also observed in microbial systems. nih.gov A similar enzymatic conversion can be expected for their 20-beta-dihydro derivatives.

Furthermore, 20beta-Dihydrocortisone can be a substrate for enzymes that modify the steroid nucleus. For instance, Δ1-dehydrogenases, found in bacteria like Rhodococcus and Arthrobacter, can introduce a double bond between the C-1 and C-2 positions of the steroid A-ring. nih.gov This would convert 20beta-Dihydrocortisone to 20beta-Hydroxy-prednisone . This transformation is a key step in the production of anti-inflammatory steroid drugs.

The interconversion dynamics are also influenced by subsequent reactions. For example, the side-chain cleavage of 20beta-Dihydrocortisone would lead to the formation of 11-oxygenated 17-ketosteroids, such as 11β-hydroxyandrost-4-ene-3,17-dione , if the starting material was derived from hydrocortisone. This reaction is catalyzed by steroid-17,20-desmolase enzymes found in certain gut bacteria like Clostridium scindens. nih.gov

Analytical Characterization and Method Development for 20beta Dihydrocortisone O Acetate

Spectroscopic and Spectrometric Elucidation

Spectroscopic and spectrometric techniques are fundamental in elucidating the molecular structure and confirming the identity of 20beta-Dihydrocortisone O-Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum would be expected to show characteristic signals for the steroid backbone, including a complex region of overlapping multiplets for the aliphatic protons. Key signals would include those for the methyl groups, olefinic protons, and protons adjacent to carbonyl and hydroxyl groups. The acetate (B1210297) methyl group would likely appear as a sharp singlet. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.netmdpi.com For instance, in similar steroid structures, the chemical shifts of protons are sensitive to the solvent and the presence of other functional groups. mdpi.com

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present. The carbonyl carbons of the ketone and acetate groups would resonate at characteristic downfield shifts. The carbon atoms of the double bond in the A-ring would also have distinct chemical shifts.

A detailed analysis of the NMR spectra would allow for the unambiguous confirmation of the this compound structure.

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and purity assessment. For this compound, the molecular weight is 404.497 g/mol . cymitquimica.com

When coupled with a chromatographic separation method like liquid chromatography (LC-MS/MS), it becomes a powerful tool for analyzing complex mixtures. In the context of cortisol determination, it has been noted that 20β-dihydrocortisone can interfere as it shares the same molecular mass and a similar mass spectrometric fragmentation pattern with cortisol. nih.gov This highlights the importance of chromatographic separation prior to mass spectrometric analysis to ensure accurate identification and quantification.

Electrospray ionization (ESI) in the positive-ion mode is a common ionization technique for steroids. The fragmentation pattern of this compound in MS/MS experiments would yield specific product ions that are characteristic of its structure. These fragmentation patterns are crucial for distinguishing it from other isomers and related compounds. nih.gov Purity assessment can be performed by monitoring for the presence of ions corresponding to potential impurities.

Property Value
Molecular Weight404.497 g/mol cymitquimica.com
Molecular FormulaC₂₃H₃₂O₆ cymitquimica.com
InChI KeyALEXXDVDDISNDU-JZYPGELDSA-N nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected IR absorption bands include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. nih.gov

C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹. libretexts.orglibretexts.org This would likely show multiple peaks corresponding to the α,β-unsaturated ketone in the A-ring, the ketone at C-11, and the ester carbonyl of the acetate group. nih.govlibretexts.org For example, hydrocortisone (B1673445) acetate shows characteristic peaks at 1745 cm⁻¹ and 1721 cm⁻¹ for the carbonyl groups. nih.gov

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O bonds of the hydroxyl and acetate groups. libretexts.org

C=C stretching: A band around 1630 cm⁻¹ for the double bond in the A-ring. nih.gov

C-H stretching and bending: Bands in the regions of 2850-3000 cm⁻¹ and below 1500 cm⁻¹, respectively.

The precise positions of these bands can provide valuable information about the molecular structure and bonding within this compound. ucdavis.eduresearchgate.net

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad) nih.gov
C=O (ketone, ester)1650-1750 (strong, multiple bands) nih.govlibretexts.orglibretexts.org
C=C (alkene)~1630 nih.gov
C-O (hydroxyl, ester)1000-1300 libretexts.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other compounds and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of steroid compounds. The development of a robust HPLC method for this compound is critical for its analysis in various samples.

A reversed-phase HPLC method would typically be employed, using a C18 column. nih.govmedcraveonline.comnih.gov The mobile phase composition, flow rate, and detection wavelength would need to be optimized to achieve good separation and sensitivity. For instance, a mobile phase consisting of a mixture of methanol (B129727), water, and acetic acid has been successfully used for the analysis of hydrocortisone. nih.govnih.gov Another study utilized a mobile phase of methanol, acetonitrile (B52724), and water. medcraveonline.com

Method validation according to ICH guidelines is necessary to ensure the method is accurate, precise, linear, and specific for the analysis of this compound. japsonline.comnih.gov This includes assessing parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), and specificity. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to establish the sensitivity of the method. nih.gov

HPLC Parameter Typical Conditions for Steroid Analysis
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm) nih.govnih.gov
Mobile PhaseMethanol/Water/Acetic Acid or Acetonitrile/Methanol/Water mixtures nih.govmedcraveonline.comnih.gov
Flow Rate1.0 mL/min nih.govmedcraveonline.comnih.gov
DetectionUV at ~240-254 nm nih.govnih.gov
Injection Volume10-20 µL medcraveonline.comnih.gov
Column TemperatureAmbient or controlled (e.g., 30-50 °C) medcraveonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the low volatility and thermal lability of compounds like this compound, derivatization is often required prior to GC-MS analysis. nih.gov A common derivatization procedure involves trimethylsilylation to increase the volatility of the analyte. nih.gov

Once derivatized, the compound can be separated on a suitable GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectra obtained from GC-MS provide detailed structural information through characteristic fragmentation patterns. nih.gov This technique is particularly useful for differentiating between isomers and identifying unknown glucocorticoids in complex matrices. nih.gov While liquid chromatography is more commonly used for glucocorticoid analysis, GC-MS offers the advantage of producing abundant structural diagnostic ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MSn) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for the quantification of steroid hormones, including metabolites like this compound. nih.govnih.gov This powerful technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar steroid isomers that may be present in complex biological matrices. elsevierpure.comnih.govnih.gov

The comprehensive profiling of corticosteroids using LC-MS/MS allows for the simultaneous measurement of multiple analytes in a single run. nih.govmdpi.com This is particularly advantageous in clinical and research settings for understanding steroid metabolism pathways and identifying potential interferences. For instance, endogenous steroid metabolites can interfere with the accurate determination of target compounds. nih.gov

A significant challenge in the analysis of this compound and related compounds is the potential for co-elution with its isomers, such as 20α- and 20β-dihydrocortisone. nih.gov These isomers can share the same molecular mass and fragmentation patterns in the mass spectrometer, leading to erroneously high measurements if not chromatographically separated. nih.gov Therefore, the development of a robust chromatographic method is paramount. This involves careful optimization of the stationary phase (column), mobile phase composition, and gradient elution to achieve adequate separation. nih.govacs.org

In a typical LC-MS/MS workflow for steroid analysis, samples are first subjected to a preparation step, which may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances from the matrix. nih.govwur.nl The extracted analytes are then separated on a reversed-phase column, such as a C18 or C8 column. nih.govresearchgate.net Detection is commonly performed using electrospray ionization (ESI) in the positive ion mode, followed by multiple reaction monitoring (MRM) for quantification. nih.govnih.gov The MRM transitions are specific precursor-to-product ion pairs for the target analyte, providing a high degree of selectivity. For example, isomers like 20α- and 20β-dihydrocortisone have been shown to produce transitions such as m/z 363.1 > 121.1. nih.gov

The use of advanced instrumentation, such as high-resolution mass spectrometry (HRMS), can further enhance the specificity of the analysis. researchgate.net Additionally, techniques like differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to provide an orthogonal separation dimension, reducing interferences and improving the signal-to-noise ratio for challenging analytes. elsevierpure.com

Method Validation Parameters (Linearity, Precision, Accuracy, Recovery)

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. For the quantitative analysis of this compound, method validation should be performed in accordance with international guidelines and typically includes the assessment of linearity, precision, accuracy, and recovery. nih.govnih.govmedcraveonline.com

Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a defined range. nih.gov This is typically evaluated by analyzing a series of calibration standards at different concentrations and assessing the coefficient of determination (r²) of the resulting calibration curve. For many steroid assays, an r² value greater than 0.99 is considered acceptable. researchgate.netnih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For bioanalytical methods, a CV of less than 15% is generally required, except at the lower limit of quantification (LLOQ), where it may be up to 20%. nih.gov

Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (low, medium, and high). The percentage recovery is then calculated. An acceptable accuracy is typically within ±15% of the nominal value (or ±20% at the LLOQ). nih.govnih.gov

Recovery assesses the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte added to and extracted from the matrix with the response of the pure analyte standard at the same concentration. The percentage recovery is calculated, with the highest recovery indicating the most efficient extraction solvent or procedure. For instance, in one study, methanol showed the highest recovery for glucocorticoids compared to acetonitrile and water. nih.gov

The table below summarizes typical acceptance criteria for method validation parameters in corticosteroid analysis.

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Precision (CV%) < 15% (< 20% at LLOQ)
Accuracy (% Bias) ± 15% (± 20% at LLOQ)
Recovery Consistent and reproducible

Data compiled from multiple sources. researchgate.netnih.govnih.govmedcraveonline.com

Advanced Analytical Techniques for Stereochemical Analysis

The biological activity of steroids is often highly dependent on their stereochemistry. ugent.be Therefore, the ability to separate and identify stereoisomers is critical. While LC-MS/MS is a powerful tool, the separation of certain isomers, such as epimers, can be challenging with conventional reversed-phase chromatography. researchgate.net

Advanced analytical techniques are employed to address this challenge. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is a primary method for the separation of enantiomers and diastereomers. researchgate.net For example, a Lux i-Cellulose-5 chiral column has been successfully used to separate co-eluting corticosteroids. researchgate.net

In addition to chiral chromatography, other advanced techniques can provide an additional dimension of separation. Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), can differentiate isomers based on their size, shape, and charge. nih.gov This technique can be integrated with existing LC-MS methods to enhance the separation of isobaric compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques, is a powerful tool for the definitive structural elucidation and stereochemical assignment of purified isomers. nih.gov While not typically used for routine quantification due to lower sensitivity compared to MS, NMR provides detailed information about the three-dimensional structure of a molecule.

The combination of these advanced techniques allows for the unambiguous identification and characterization of stereoisomers like this compound, which is essential for understanding their specific biological roles and ensuring the accuracy of analytical measurements. nih.govnih.gov

Research Applications and Mechanistic Studies of 20beta Dihydrocortisone O Acetate

Utilization as a Biochemical Standard or Reference Compound

20beta-Dihydrocortisone O-Acetate functions as a biochemical standard or reference compound in analytical studies. The availability of highly purified forms of steroid derivatives is crucial for the accurate identification and quantification of metabolites in complex biological samples. labinsights.nl In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are noted for their sensitivity and specificity, reference standards are indispensable for method validation and ensuring the reliability of results. labinsights.nlnih.gov The characterization of steroid metabolism, whether in clinical diagnostics or biochemical research, relies on comparing analytical data from unknown samples against that of known, purified compounds like this compound. nih.gov Its commercial availability from specialized chemical suppliers underscores its role as a laboratory-use-only reference material for such applications. cymitquimica.com

Table 1: Chemical Identification of this compound

Identifier Value
Systematic Name (20R)-21-(Acetyloxy)-17,20-dihydroxy-pregn-4-ene-3,11-dione
Synonym 17,20ß,21-Trihydroxy-pregn-4-ene-3,11-dione 21-Acetate
Molecular Formula C₂₃H₃₂O₆ cymitquimica.com
Molecular Weight 404.50 g/mol cymitquimica.com

| CAS Number | 111615-16-8 cymitquimica.com |

Role in Enzymatic Assay Development and Validation

In the development of enzymatic assays, this compound can be used as a reference standard to validate analytical methods designed to detect and quantify the products of specific steroid-metabolizing enzymes. For instance, an assay for a 20-ketosteroid reductase would benefit from using this compound to create a standard curve, allowing for the precise measurement of the enzyme's activity by quantifying the formation of the 20-hydroxy product from its corresponding ketone substrate. The development of reliable assays is a prerequisite for screening new potential enzyme inhibitors or for characterizing the kinetic properties of an enzyme. acs.org

Investigation of Enzyme Specificity and Cofactor Dependencies

The compound and its related structures are instrumental in probing the specificity of steroid-metabolizing enzymes, such as hydroxysteroid dehydrogenases (HSDs). Research into the enzymatic reduction of cortisone (B1669442) has shown that specific enzymes catalyze the reduction of the 20-keto group. acs.org For example, studies on the biotransformation of cortisone have identified the involvement of 20β-hydroxysteroid dehydrogenase activity, which specifically produces the 20β-hydroxy derivative. nih.gov The use of substrates like cortisone or cortisone acetate (B1210297) in microbial fermentation or with purified enzymes helps to delineate the regio- and stereospecificity of these enzymes. nih.govmdpi.com Such studies are crucial for understanding how an enzyme selects its substrate and determines the specific stereochemistry of the product. While detailed cofactor dependencies for enzymes acting on this compound are not extensively documented in the provided context, the study of HSDs typically involves investigating their reliance on cofactors like NADH or NADPH for reductive reactions. nih.gov

Studies on Microbial Biocatalyst Development for Steroid Transformations

Microbial biotransformation is a key strategy for producing novel steroid derivatives with potential therapeutic value or for creating intermediates for pharmaceutical synthesis. researchfloor.orgmdpi.com A common reaction observed during the microbial transformation of corticosteroids is the reduction of the C20 carbonyl group. mdpi.comresearchgate.net Various studies have utilized microorganisms, particularly from the genus Rhodococcus, to catalyze the transformation of cortisone and hydrocortisone (B1673445). mdpi.comnih.gov In these biotransformations, alongside the primary Δ1-dehydrogenation reaction that converts cortisone to prednisone (B1679067), the formation of 20β-hydroxy-prednisone has been frequently observed as a side product. nih.govmdpi.com

For example, studies using different Rhodococcus strains to transform cortisone yielded not only prednisone but also 20β-hydroxy-prednisone, indicating the presence of active 20-ketosteroid reductase enzymes in these microorganisms. mdpi.com Similarly, the biotransformation of hydrocortisone by Rhodococcus species can lead to the formation of both prednisolone (B192156) and its 20β-hydroxy derivative, 20β-hydroxy-prednisolone. mdpi.comnih.gov The development of these microbial biocatalysts is aimed at harnessing their natural enzymatic machinery to perform specific, often stereoselective, chemical modifications on the steroid nucleus that are challenging to achieve through conventional chemical synthesis. nih.govdavidmoore.org.ukuni-muenster.de

Table 2: Examples of Microbial Transformations Involving C20-Reduction of Corticosteroids

Substrate Microorganism Primary Product(s) C20-Reduced Byproduct(s) Reference
Cortisone Rhodococcus spp. Prednisone 20β-hydroxy-prednisone mdpi.com
Hydrocortisone Rhodococcus spp. Prednisolone 20β-hydroxy-prednisolone mdpi.com
Cortisone Rhodococcus rhodnii New steroid derivatives (6 and 7) 20β-hydroxy-prednisone (as intermediate) nih.gov
Cortisone Acetate Arthrobacter simplex Prednisone Acetate Not specified nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Biocatalysts

The synthesis of steroid derivatives like 20beta-Dihydrocortisone O-Acetate is a foundational aspect of its research utility. While classical chemical synthesis routes exist for producing corticosteroids and their esters, future research will likely focus on more efficient, stereospecific, and environmentally benign methods. nih.govchemicalbook.comchemicalbook.com

A significant avenue for exploration lies in the application of biocatalysts. Enzymes, particularly hydroxysteroid dehydrogenases (HSDs), offer high selectivity and can operate under mild reaction conditions. The use of whole-cell biotransformation or purified enzymes could streamline the production of the 20beta-dihydrocortisone precursor. For instance, strains of Rhodococcus have been shown to catalyze the C20 reduction of cortisone (B1669442). nih.gov Research into identifying or engineering novel 20β-HSDH enzymes with high specificity for cortisone and tolerance to organic solvents could lead to robust and scalable biocatalytic processes. Furthermore, the chemoenzymatic synthesis, which combines the strengths of both chemical and biological catalysts, presents a promising strategy. This could involve an enzymatic reduction of the C20-ketone of a cortisone derivative, followed by a chemical acetylation at the C21-hydroxyl group to yield this compound.

Future work could focus on:

Screening of microbial libraries for novel 20β-HSDH activities.

Protein engineering of known 20β-HSDHs to enhance substrate specificity and stability.

Development of one-pot chemoenzymatic synthesis protocols to improve efficiency and reduce waste.

Immobilization of biocatalysts to allow for continuous flow processes and catalyst recycling.

In-depth Mechanistic Studies of 20β-HSDH Enzymes

The enzyme responsible for the production of the natural precursor to this compound is 20beta-hydroxysteroid dehydrogenase (20β-HSDH). nih.govwikipedia.org A thorough understanding of the mechanism of this enzyme is crucial for its application in biocatalysis and for understanding its biological role. 20β-HSDH belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.govnih.gov

While the structures of some bacterial 20β-HSDHs have been solved, such as the one from Bifidobacterium adolescentis, there is still much to learn. nih.gov Future research should aim to elucidate the structural basis for substrate specificity. For example, understanding why the B. adolescentis 20β-HSDH is specific for cortisol and does not exhibit 3α-HSDH activity, unlike the 3α,20β-HSDH from Streptomyces hydrogenans, could provide valuable insights for enzyme engineering. nih.gov

Key areas for future mechanistic studies include:

Solving the crystal structures of 20β-HSDH enzymes from diverse organisms in complex with various steroid substrates and cofactors.

Utilizing site-directed mutagenesis to probe the roles of active site residues in catalysis and substrate binding. nih.gov

Employing computational modeling and molecular dynamics simulations to visualize the catalytic cycle and understand the conformational changes that occur during the reaction.

Investigating the kinetics and thermodynamics of the reversible oxidation-reduction reaction to better control the directionality of the enzymatic transformation. nih.gov

Table 1: Comparison of Selected Hydroxysteroid Dehydrogenases

EnzymeSource OrganismSubstrate(s)Function/SignificanceReference
20β-HSDHBifidobacterium adolescentisCortisolRegulates cortisol side-chain cleavage by gut microbiota. nih.gov
3α,20β-HSDHStreptomyces hydrogenansAndrogens, ProgestinsReversibly oxidizes 3α- and 20β-hydroxyl groups. nih.gov
17β-HSDHumanEstroneCatalyzes the final step in estradiol (B170435) biosynthesis. drugbank.com
11β-HSDHumanCortisone, CortisolInterconverts cortisone and cortisol. proteopedia.org

Advanced Analytical Methodologies for Complex Biological Matrices (non-human, research models)

To investigate the metabolism and potential biological effects of this compound in research models, sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex. nih.govshimadzu.comnih.gov

Future research in this area should focus on developing and validating robust LC-MS/MS methods for the simultaneous quantification of this compound and its potential metabolites in various biological matrices from model organisms, such as plasma, cell culture media, and tissue homogenates. researchgate.netmdpi.com This will involve optimizing sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, to efficiently isolate the analytes of interest and remove interfering substances. Derivatization strategies may also be employed to enhance the ionization efficiency and chromatographic separation of the steroids. nih.gov The development of high-resolution mass spectrometry methods could further aid in the identification of unknown metabolites.

Priorities for analytical method development include:

Establishing LC-MS/MS methods with low limits of quantification for this compound.

Developing multiplexed assays to simultaneously measure the parent compound and a panel of related steroids.

Validating these methods in accordance with international guidelines for use in non-human research models.

Exploring novel sample preparation techniques and chromatographic columns to improve throughput and reduce matrix effects.

Investigation of its Role in Steroidogenesis in Model Organisms

While this compound is a synthetic compound, its precursor, 20β-dihydrocortisone, is a naturally occurring metabolite. The enzyme 20β-HSDH, which produces this metabolite, is found in various organisms, including gut bacteria. nih.govnih.gov The presence of this metabolic pathway in the gut microbiome suggests a potential role in modulating host steroid signaling. nih.govasm.org

Future research should utilize model organisms, such as gnotobiotic mice colonized with specific bacterial strains, to investigate the impact of 20β-HSDH activity on the host's steroid profile. nih.gov By administering cortisone or cortisol to these animals, researchers can study the formation of 20β-dihydrocortisone by the gut microbiota and its subsequent effects on host physiology. While direct studies on the acetate (B1210297) form would be in the context of it being a research tool, understanding the fundamental biology of its precursor is essential. Studies in non-mammalian vertebrates, where 20-hydroxysteroid metabolism is also relevant, could provide comparative insights into the evolutionary significance of this pathway. nih.gov

Research questions to address in model organisms:

Does the microbial production of 20β-dihydrocortisone alter the host's glucocorticoid or androgen balance?

How does the host metabolize and excrete bacterially-derived 20β-dihydrocortisone?

Can the activity of microbial 20β-HSDH be modulated to influence host steroid-dependent processes?

What is the expression pattern and function of 20β-HSDH in various non-mammalian vertebrate models?

Development of Research Probes based on this compound

This compound can serve as a scaffold for the development of sophisticated research probes to investigate steroid-binding proteins and metabolic pathways. By incorporating reporter tags, such as fluorescent molecules, biotin, or radioactive isotopes, this compound can be transformed into a powerful tool for biochemical and cell-based assays. nih.gov

For example, a fluorescently labeled version of this compound could be used in fluorescence polarization assays to screen for novel proteins that bind to this class of steroids. A biotinylated derivative could be used for affinity purification of its binding partners from cell lysates. Furthermore, the synthesis of isotopically labeled standards of 20beta-Dihydrocortisone and its metabolites is crucial for accurate quantification in mass spectrometry-based studies. nih.gov The development of photo-reactive analogues could also enable photoaffinity labeling experiments to covalently link the steroid to its target proteins, facilitating their identification.

Future directions for probe development include:

Synthesis of fluorescently labeled this compound for use in high-throughput screening and cellular imaging.

Creation of biotinylated and clickable analogues for affinity purification and proteomic studies.

Development of radiolabeled versions for in vivo metabolic tracing studies in animal models.

Design and synthesis of photo-reactive probes to identify the direct targets of this steroid derivative.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data for 20β-Dihydrocortisone O-Acetate across cell lines?

  • Methodology : Profile receptor expression (e.g., glucocorticoid receptor isoforms) in each cell line using qPCR or flow cytometry. Correlate cytotoxicity (IC₅₀) with receptor density and ligand-binding affinity (Kd) derived from radiolabeled assays. Use multivariate regression to identify dominant predictors .
    用它!帮你看懂文献数据图,更好描述实验结果
    00:17

Q. What computational tools are recommended for predicting the stability of 20β-Dihydrocortisone O-Acetate under varying pH conditions?

  • Methodology : Apply quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model hydrolysis kinetics. Validate predictions with accelerated stability studies (40°C/75% RH) and monitor degradation products via UPLC-QTOF-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.